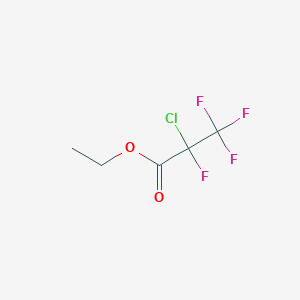

Ethyl 2-chlorotetrafluoropropionate

Descripción general

Descripción

Ethyl 2-chlorotetrafluoropropionate is a chemical compound with the molecular formula C₅H₅ClF₄O₂ and a molecular weight of 208.54 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Ethyl 2-chlorotetrafluoropropionate can be synthesized through various methods. One common synthetic route involves the reaction of hexafluoropropylene with ethanol and ethyl acetate . The reaction conditions typically include the use of chlorine monofluoride in Freon 113 at temperatures ranging from 20 to 25°C for about 30 minutes . This multistep reaction yields the desired product with a good yield.

Análisis De Reacciones Químicas

Ethyl 2-chlorotetrafluoropropionate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.

Common reagents used in these reactions include chlorine monofluoride, Freon 113, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Ethyl 2-chlorotetrafluoropropionate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and fluorine chemistry.

Biology: The compound is utilized in biochemical research, particularly in studies involving proteomics.

Medicine: While not intended for diagnostic or therapeutic use, it is used in research to understand various biochemical pathways.

Industry: It is employed in manufacturing processes to improve product quality and efficiency.

Mecanismo De Acción

The mechanism of action of Ethyl 2-chlorotetrafluoropropionate involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism is limited. Generally, compounds like this one can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparación Con Compuestos Similares

Ethyl 2-chlorotetrafluoropropionate can be compared with other fluorinated organic compounds. Similar compounds include:

- Ethyl 2-chlorotrifluoropropionate

- Ethyl 2-chloropentafluoropropionate

- Ethyl 2-chlorodifluoropropionate

These compounds share similar structural features but differ in the number and arrangement of fluorine atoms, which can affect their chemical reactivity and applications .

Actividad Biológica

Ethyl 2-chlorotetrafluoropropionate (C5H5ClF4O2) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by the presence of a chlorinated and fluorinated alkyl chain, which significantly influences its biological interactions. The compound has the following structural formula:

- Molecular Formula : C5H5ClF4O2

- CAS Number : 5829-03-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its unique halogenated structure allows it to modulate enzyme activities and cellular signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Signaling Modulation : this compound may influence signaling pathways related to inflammation and cell proliferation, similar to other organofluorine compounds known for their bioactivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Cytotoxicity : Research demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity was evaluated using standard MTT assays, revealing a dose-dependent response in cell viability.

- Impact on Enzyme Activity : In vitro assays indicated that this compound inhibits the activity of certain kinases involved in cancer progression, such as p38 MAPK. This inhibition could lead to reduced cell migration and proliferation in cancerous tissues.

Data Table: Biological Activity Overview

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption and Distribution : The compound is rapidly absorbed following administration, with significant distribution in liver and kidney tissues.

- Metabolism : It undergoes biotransformation primarily in the liver, leading to various metabolites that may retain or enhance biological activity.

- Toxicological Profile : Toxicological assessments indicate that while the compound has promising bioactivity, it also exhibits toxicity at higher concentrations, necessitating careful dosage considerations.

Propiedades

IUPAC Name |

ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBGBOFQVNQGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382114 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5829-03-8 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.